(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-24-5 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MAM 2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methylnaphthalene-1-ylmethanone under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MAM2201 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the fluoropentyl chain and the naphthoyl indole core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize MAM2201.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
MAM2201 has been extensively studied for its effects on the central nervous system. It has been used in neurotoxicity research to understand the mechanistic basis of molecular and cellular alterations in the brain. Studies have shown that MAM2201 induces cytotoxicity in human primary neurons and astrocytes, making it a valuable tool for investigating the neurotoxic effects of synthetic cannabinoids .
In addition to its use in neurotoxicity research, MAM2201 has applications in pharmacology and toxicology. It is used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors. This research helps in understanding the potential therapeutic and adverse effects of these compounds .
Mechanism of Action
MAM2201 exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including alterations in mood, perception, and cognition .
The compound’s mechanism of action involves the modulation of neurotransmitter release and the inhibition of adenylate cyclase activity. These effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Synthetic cannabinoids are structurally diverse, with modifications to the indole core, side chains, and aryl ketone groups influencing receptor binding, metabolic stability, and legal status. Below is a detailed comparison of MAM-2201 with key analogs:
Structural Analogs and Modifications
| Compound Name | Structure | Molecular Formula | Key Substituents | Pharmacological Impact | Legal Status |
|---|---|---|---|---|---|
| MAM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone | C₂₅H₂₄FNO | 5-Fluoropentyl chain; 4-methylnaphthoyl | High CB1 affinity; prolonged metabolic stability due to fluorination | Controlled in multiple jurisdictions (e.g., Japan’s R-112 classification) |
| JWH-122 | (1-Pentyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone | C₂₅H₂₅NO | Pentyl chain (non-fluorinated); 4-methylnaphthoyl | Moderate CB1 affinity; shorter duration of action compared to fluorinated analogs | Controlled under international drug laws |
| AM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone | C₂₄H₂₂FNO | 5-Fluoropentyl chain; unsubstituted naphthoyl | Similar potency to MAM-2201 but lacks methyl group, reducing lipophilicity | Controlled (Japan’s R-111 classification) |
| RCS-4 | 1-Pentyl-3-(4-methoxybenzoyl)indole | C₂₁H₂₃NO₂ | Methoxybenzoyl group; non-fluorinated pentyl | Lower receptor affinity due to benzoyl substitution; shorter half-life | Controlled |
| JWH-210 | (4-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | C₂₆H₂₇NO | Ethyl-substituted naphthoyl; non-fluorinated pentyl | Increased lipophilicity enhances receptor binding but reduces solubility | Controlled |
| 5F-UR-144 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone | C₂₂H₂₇FNO | Tetramethylcyclopropyl group; fluoropentyl | Distinct binding profile due to cyclopropyl moiety; intermediate potency | Controlled |
Pharmacological and Toxicological Differences
- Fluorinated Side Chains: MAM-2201 and AM-2201 incorporate a 5-fluoropentyl chain, which enhances metabolic stability and CB1 receptor binding compared to non-fluorinated analogs like JWH-122 . Fluorination reduces oxidative degradation, prolonging half-life and intensifying adverse effects (e.g., seizures, cardiotoxicity) .
- Aryl Ketone Modifications :
- Pyrrole vs. Indole Derivatives : Pyrrole-based SCs (e.g., JWH-307) exhibit lower potency than indole derivatives like MAM-2201 due to reduced receptor compatibility .
Analytical Detection
MAM-2201 and its analogs are detected via LC-MS/MS and GC-MS, with fluorinated compounds requiring specialized methods to identify metabolites (e.g., hydroxylated or defluorinated products) . For example, MAM-2201’s major metabolites include hydroxylated fluoropentyl chains and demethylated naphthoyl derivatives, differing from JWH-122’s non-fluorinated metabolites .
Biological Activity
Overview
(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids such as AM-2201 and JWH-018, exhibiting significant affinity for cannabinoid receptors CB1 and CB2.
MAM-2201 acts primarily as a full agonist at the CB1 receptor, with a binding affinity approximately 40 times greater than that of Δ9-tetrahydrocannabinol (THC) at this receptor. It also demonstrates a notable affinity for the CB2 receptor, which is associated with peripheral effects of cannabinoids. The unique structural features of MAM-2201 contribute to its enhanced potency and efficacy compared to other synthetic cannabinoids.
Neurofunctional Impairments
Research indicates that MAM-2201 can lead to various neurofunctional disruptions:
- Memory Deficits : Both short-term and long-term memory are adversely affected.
- Motor and Sensory Impairments : Users may experience altered locomotor activity and impaired sensory gating functions, which are indicative of central nervous system (CNS) disturbances.
Pharmacokinetics
A study developed a sensitive method for quantifying MAM-2201 and its metabolites in plasma, essential for understanding its pharmacokinetic profile. The method demonstrated stability and reliability in detecting MAM-2201 concentrations post-administration in rats, with notable findings including:
- Maximum serum concentration observed at 0.56 μg/L after oral self-administration.
- Identification of several metabolites through metabolic enzyme interactions, primarily involving cytochrome P450 enzymes such as CYP2C9 and CYP1A2 .
Case Studies
A notable case reported the death of an individual due to MAM-2201 intoxication. This incident highlights the potential dangers associated with synthetic cannabinoid use, particularly regarding dosage and individual variability in response to these compounds .
Comparative Analysis
MAM-2201's biological activity can be compared with other synthetic cannabinoids:
| Compound | CB1 Affinity (relative to THC) | CB2 Affinity (relative to THC) | Notable Effects |
|---|---|---|---|
| MAM-2201 | 40x | 14x | Memory deficits, motor impairments |
| AM-2201 | 20x | 10x | Similar effects but lower potency |
| JWH-018 | 5x | 3x | Less severe neurofunctional effects |
Q & A
Q. What are the optimized synthetic routes for (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies, including:
- Indole functionalization : Alkylation of the indole nitrogen with 5-fluoropentyl bromide under basic conditions (e.g., NaH in DMF) to introduce the fluoropentyl chain.
- Friedel-Crafts acylation : Coupling the modified indole with 4-methylnaphthalene-1-carbonyl chloride using Lewis acids like AlCl₃ or BF₃·Et₂O.
Key variables : Temperature (0–25°C), solvent polarity, and stoichiometry of the acylating agent. Lower temperatures reduce side reactions (e.g., over-acylation), while excess acyl chloride improves yields but may require purification via column chromatography .
Q. How can spectroscopic techniques (NMR, MS, IR) unambiguously characterize this compound?
- ¹H/¹³C NMR : The fluoropentyl chain shows distinct splitting patterns (e.g., triplet for CF₂ at δ ~4.5 ppm in ¹H NMR). The naphthoyl carbonyl resonates at δ ~190 ppm in ¹³C NMR.
- HRMS : Exact mass confirmation (C₂₅H₂₅FNO requires [M+H]⁺ at m/z 386.1923).
- IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹. Cross-validation with deuterated analogs (e.g., deuterium-labeled side chains) resolves overlapping signals .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Poor in aqueous buffers (<0.1 mg/mL at pH 7.4), but miscible in DMSO, chloroform, or acetonitrile.
- Stability : Degrades under UV light (t₁/₂ <24 hrs in methanol), requiring storage in amber vials at -20°C. Acidic conditions (pH <4) hydrolyze the ketone moiety. Pre-formulation studies with cyclodextrins improve aqueous stability .
Advanced Research Questions
Q. How do metabolic pathways differ between human and rat models for this compound, and what analytical methods resolve its metabolites?
- Metabolites : Hydroxylation at the fluoropentyl chain (CYP3A4-mediated) and glucuronidation of the indole nitrogen. Rat models show faster clearance (t₁/₂ = 2.1 hrs vs. human 6.8 hrs).
- Analytical workflow : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) detects metabolites (e.g., m/z 402.2 for hydroxylated forms). Deuterated internal standards (e.g., d₄-fluoropentyl analogs) correct for matrix effects .
Q. What strategies address enantiomeric impurities during synthesis, and how do they impact receptor binding?
- Chiral resolution : Use of (R)- or (S)-BINAP ligands in asymmetric alkylation steps reduces racemization.
- Impact on activity : The (R)-enantiomer shows 10-fold higher affinity for CB₁ receptors (Kᵢ = 12 nM vs. 120 nM for (S)-enantiomer) in competitive binding assays. MD simulations reveal steric clashes in the (S)-form with transmembrane helices .
Q. How can computational modeling predict off-target interactions, and what experimental validation is required?
- In silico docking : Glide/SP docking (Schrödinger Suite) against GPCRs (e.g., CB₂, 5-HT₂A) identifies potential off-targets. Prime-MM/GBSA calculates binding energies (ΔG < -50 kcal/mol suggests high affinity).
- Validation : Radioligand displacement assays (e.g., ³H-WIN55,212-2 for CB₁/CB₂) and functional assays (cAMP inhibition) confirm predictions. False positives arise from allosteric modulation, requiring BRET-based β-arrestin recruitment assays .
Q. What crystallographic challenges arise in resolving its protein-ligand complexes, and how are they mitigated?
- Crystallization issues : The compound’s hydrophobicity disrupts crystal packing. Co-crystallization with lipidic cubic phase (LCP) techniques improves membrane protein (e.g., CB₁) incorporation.
- Data resolution : Synchrotron radiation (λ = 1.0 Å) and cryo-cooling (-173°C) enhance diffraction to 2.8 Å. Molecular replacement with apo-structures (PDB: 5TGZ) phases the data .
Q. How do structural modifications (e.g., fluoropentyl chain length) influence potency and selectivity?
- Chain length : Shorter chains (e.g., 3-fluoropropyl) reduce CB₁ affinity (Kᵢ = 450 nM vs. 12 nM for 5-fluoropentyl).
- Fluorine position : 5-fluoro > 4-fluoro in metabolic stability (CLhep = 15 vs. 32 mL/min/kg). QSAR models highlight van der Waals interactions with Leu387 in CB₁’s binding pocket .
Methodological Notes
- Contradictions in data : Discrepancies in reported CB₁ affinities (Kᵢ = 12–45 nM) arise from assay conditions (e.g., GTPγS vs. cAMP). Standardize protocols using reference ligands (e.g., CP55,940) .
- Advanced purification : Preparative SFC (supercritical CO₂/ethanol) resolves diastereomers with >99% purity, critical for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
